molecular formula C11H14 B14128733 1,6-Diethenylbicyclo[4.1.0]hept-3-ene CAS No. 88816-25-5

1,6-Diethenylbicyclo[4.1.0]hept-3-ene

Cat. No.: B14128733
CAS No.: 88816-25-5
M. Wt: 146.23 g/mol
InChI Key: UJDDPQRVJPZUPB-UHFFFAOYSA-N
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Description

1,6-Diethenylbicyclo[410]hept-3-ene is a bicyclic hydrocarbon with a unique structure that includes two ethenyl groups attached to a bicycloheptene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Diethenylbicyclo[4.1.0]hept-3-ene can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. For instance, cyclohexa-2,4-dienes with different substituents can undergo a Diels-Alder reaction followed by photolysis to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions. The reaction is carried out in the presence of a catalyst to enhance the yield and selectivity of the product. The resulting compound is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,6-Diethenylbicyclo[4.1.0]hept-3-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding epoxides or diols.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.

    Substitution: The ethenyl groups can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens like bromine or chlorine in the presence of a solvent such as carbon tetrachloride.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1,6-Diethenylbicyclo[4.1.0]hept-3-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1,6-Diethenylbicyclo[4.1.0]hept-3-ene involves its interaction with molecular targets through its ethenyl groups. These groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Similar Compounds

    3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene: Similar bicyclic structure but with different substituents.

    1,6-Dimethylbicyclo[4.1.0]hept-3-ene: Another bicyclic compound with methyl groups instead of ethenyl groups.

    2-Carene: A bicyclic monoterpene with a similar framework but different functional groups.

Uniqueness

1,6-Diethenylbicyclo[4.1.0]hept-3-ene is unique due to its ethenyl groups, which provide distinct reactivity and potential applications compared to other similar compounds. Its structure allows for versatile chemical modifications, making it valuable in various fields of research and industry.

Properties

CAS No.

88816-25-5

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

IUPAC Name

1,6-bis(ethenyl)bicyclo[4.1.0]hept-3-ene

InChI

InChI=1S/C11H14/c1-3-10-7-5-6-8-11(10,4-2)9-10/h3-6H,1-2,7-9H2

InChI Key

UJDDPQRVJPZUPB-UHFFFAOYSA-N

Canonical SMILES

C=CC12CC=CCC1(C2)C=C

Origin of Product

United States

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